Piperazine, 1-[2-(phenylthio)ethyl]-
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Overview
Description
1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE is a chemical compound with the molecular formula C12H18N2S and a molecular weight of 222.35 g/mol It is characterized by the presence of a piperazine ring substituted with a phenylsulfanyl group at the ethyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE typically involves the reaction of piperazine with a phenylsulfanyl ethyl halide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding piperazine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperazine derivatives without the phenylsulfanyl group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The phenylsulfanyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE DIHYDROCHLORIDE: A salt form of the compound with similar properties but different solubility and stability characteristics.
1-[2-(METHYLSULFANYL)ETHYL]PIPERAZINE: A related compound with a methylsulfanyl group instead of a phenylsulfanyl group, leading to different chemical and biological properties.
Uniqueness
1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Piperazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. One such compound, Piperazine, 1-[2-(phenylthio)ethyl]- , has been explored for its potential therapeutic applications, particularly in the context of various diseases. This article delves into the biological activity of this compound, synthesizing findings from recent studies and highlighting its significance in pharmacology.
Chemical Structure and Properties
Piperazine, 1-[2-(phenylthio)ethyl]- is characterized by a piperazine ring substituted with a phenylthioethyl group. Its chemical formula is C12H16N2S, and it exhibits properties typical of piperazine derivatives, including the ability to form hydrogen bonds and interact with biological targets.
Antimicrobial Activity
Research has demonstrated that piperazine derivatives exhibit significant antimicrobial properties. For instance, a study on various piperazine compounds, including those with phenylthio substitutions, indicated strong activity against several bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Inhibition of ACAT-1
Piperazine, 1-[2-(phenylthio)ethyl]- has been identified as a promising inhibitor of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1), an enzyme implicated in cholesterol metabolism and associated with conditions like hyperlipidemia and atherosclerosis. The compound was synthesized through a base-induced reaction involving disulfides and demonstrated good inhibitory activity against ACAT-1 in vitro. This positions it as a potential candidate for further development in treating cholesterol-related disorders .
Antidepressant Properties
Another area of research focuses on the compound's potential as a selective serotonin reuptake inhibitor (SSRI). Studies have shown that piperazine derivatives can modulate serotonin levels in the brain, which is crucial for mood regulation. Piperazine, 1-[2-(phenylthio)ethyl]- was modeled after known SSRIs and exhibited binding affinity at serotonin transporters, suggesting its utility in treating depression .
Study on Antimicrobial Efficacy
In a comparative study examining the antimicrobial efficacy of several piperazine derivatives, Piperazine, 1-[2-(phenylthio)ethyl]- was tested against both Gram-positive and Gram-negative bacteria. Results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative treatment option .
ACAT-1 Inhibition Study
A detailed investigation into the inhibition of ACAT-1 by Piperazine, 1-[2-(phenylthio)ethyl]- revealed that it significantly reduced cholesterol esterification in cultured cells. This effect was dose-dependent, with IC50 values indicating potent activity. The study also explored the compound's mechanism of action through kinetic assays .
Data Table: Summary of Biological Activities
Properties
CAS No. |
73446-34-1 |
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Molecular Formula |
C12H18N2S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-(2-phenylsulfanylethyl)piperazine |
InChI |
InChI=1S/C12H18N2S/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2 |
InChI Key |
KVSFTLLHQGAGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCSC2=CC=CC=C2 |
Origin of Product |
United States |
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